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Compound of Interest

Compound Name: 2-Chloro-6-iodobenzoic acid

CAS No.: 13420-63-8

Cat. No.: B1590042 Get Quote

2-Chloro-6-iodobenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged

as a valuable and versatile building block in the fields of pharmaceutical drug discovery,

agrochemical development, and materials science.[1] Its utility stems from the unique

arrangement of its functional groups: a carboxylic acid, a chlorine atom, and an iodine atom all

positioned on a benzene ring. This specific architecture allows for selective chemical

transformations, making it a sought-after intermediate for synthesizing complex molecular

targets.[1] The presence of both chloro and iodo substituents provides differential reactivity,

with the iodine atom being particularly amenable to various cross-coupling reactions, enabling

the strategic introduction of diverse organic fragments.[1]

This guide provides a comprehensive overview of 2-Chloro-6-iodobenzoic acid, with a focus

on a modern synthetic approach, its key physicochemical properties, and its applications in

scientific research and development.

The Synthesis of 2-Chloro-6-iodobenzoic Acid via
Palladium-Catalyzed C-H Activation
The regioselective synthesis of polysubstituted aromatic compounds is a central challenge in

organic chemistry. Historically, the synthesis of molecules like 2-Chloro-6-iodobenzoic acid
would rely on classical methods such as electrophilic aromatic substitution on a pre-

functionalized ring, which can often lead to mixtures of isomers and require harsh reaction

conditions.
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A significant advancement in the synthesis of ortho-substituted benzoic acids has been the

development of transition-metal-catalyzed C-H activation/functionalization. This approach offers

a more direct and efficient route to these valuable compounds. A notable method for the ortho-

iodination of benzoic acid derivatives was developed by Yu and coworkers, which utilizes a

palladium(II) catalyst in conjunction with a directing group and molecular iodine (I₂) as the sole

oxidant.[2][3] This methodology provides a direct pathway to compounds such as 2-Chloro-6-
iodobenzoic acid from the corresponding 2-chlorobenzoic acid.

Causality Behind the Experimental Choices
The success of this synthetic strategy hinges on several key principles:

Directing Group: The carboxylic acid group of the starting material, 2-chlorobenzoic acid, is

not a sufficiently strong coordinating group to direct the palladium catalyst to the ortho C-H

bond. Therefore, a transient directing group, such as the Yu-Wasa Auxiliary (a removable N-

acyl amino acid), is often employed.[2][3] This auxiliary forms an amide with the benzoic

acid, and the nitrogen and oxygen atoms of the auxiliary chelate to the palladium center,

positioning the catalyst in close proximity to the C-H bond at the 6-position for selective

activation.

Palladium(II) Catalyst: Palladium is a versatile catalyst for C-H activation due to its ability to

cycle through various oxidation states and its affinity for both soft (C-H bonds) and hard (N,

O from the directing group) ligands. It facilitates the cleavage of the C-H bond and the

subsequent C-I bond formation.

Molecular Iodine (I₂) as Oxidant: The use of molecular iodine as the sole oxidant is a key

advantage of this method.[2][3] It is an inexpensive, readily available, and relatively mild

reagent. In the catalytic cycle, after the C-H activation and iodination step, the palladium is in

a reduced state. The molecular iodine re-oxidizes the palladium catalyst back to its active

Pd(II) state, allowing the catalytic cycle to continue.

Experimental Protocol: Palladium-Catalyzed ortho-
Iodination of 2-Chlorobenzoic Acid
The following is a representative, step-by-step methodology for the synthesis of 2-Chloro-6-
iodobenzoic acid based on the principles of the Yu and coworkers' C-H activation method.
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Amide Formation with Directing Group:

In a round-bottom flask, dissolve 2-chlorobenzoic acid and the Yu-Wasa auxiliary (1.1

equivalents) in a suitable solvent such as dichloromethane.

Add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.

Stir the reaction mixture at room temperature for 12-24 hours until the starting benzoic

acid is consumed (monitored by TLC).

Work up the reaction by filtering off the urea byproduct and washing the organic layer with

dilute acid and brine. Dry the organic layer over anhydrous sodium sulfate and

concentrate under reduced pressure to obtain the amide-protected 2-chlorobenzoic acid.

Palladium-Catalyzed C-H Iodination:

To a solution of the amide-protected 2-chlorobenzoic acid in a suitable solvent (e.g.,

dichloroethane), add Pd(OAc)₂ (5-10 mol%) and molecular iodine (1.5 equivalents).

Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the progress of the

reaction by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of sodium thiosulfate to remove excess iodine.

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Hydrolysis of the Directing Group:

Dissolve the crude iodinated product in a mixture of an alcohol (e.g., methanol or ethanol)

and an aqueous solution of a strong base (e.g., NaOH or KOH).

Heat the mixture to reflux for 4-8 hours until the amide is fully hydrolyzed.

Cool the reaction mixture and remove the alcohol under reduced pressure.
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Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the 2-
Chloro-6-iodobenzoic acid.

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield

the final product.

Synthetic Workflow Diagram

Step 1: Amide Formation

Step 2: C-H Iodination

Step 3: Hydrolysis
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Caption: Synthetic workflow for 2-Chloro-6-iodobenzoic acid.

Physicochemical Properties
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A summary of the key physicochemical properties of 2-Chloro-6-iodobenzoic acid is

presented in the table below.

Property Value

CAS Number 13420-63-8[3][4]

Molecular Formula C₇H₄ClIO₂[3][4]

Molecular Weight 282.46 g/mol [3][4]

Melting Point 147-149 °C[4]

Boiling Point 333.6 ± 27.0 °C (Predicted)[4]

Density 2.077 ± 0.06 g/cm³[4]

pKa 1.63 ± 0.10[4]

XLogP3 2.64280[4]

Applications in Research and Development
The strategic placement of the chloro, iodo, and carboxylic acid functionalities makes 2-
Chloro-6-iodobenzoic acid a highly valuable intermediate in various areas of chemical

synthesis.

Pharmaceutical Drug Discovery: This compound serves as a precursor for the synthesis of

novel drug candidates.[1] The reactive iodine atom can be readily displaced or utilized in

cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to introduce complex

carbon-based fragments, while the carboxylic acid can be converted to esters, amides, or

other functional groups to modulate the biological activity and pharmacokinetic properties of

the target molecule.[1]

Agrochemical Development: The structural motifs present in 2-Chloro-6-iodobenzoic acid
can be incorporated into new herbicides, insecticides, and fungicides.[1] The ability to

systematically modify the structure allows for the fine-tuning of the biological activity and

selectivity of these agrochemicals.
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Materials Science: In the field of materials science, this compound can be used in the

synthesis of specialized organic materials, such as monomers for polymers or components

for electronic devices, where tailored chemical structures are essential for achieving desired

properties.[1]

Hypothetical Drug Discovery Workflow
The following diagram illustrates a hypothetical workflow where 2-Chloro-6-iodobenzoic acid
is used as a starting material in a drug discovery program targeting a specific enzyme.

2-Chloro-6-iodobenzoic Acid Suzuki Coupling
with Boronic Acid

Step 1 Amide Coupling
with Amine

Step 2 Lead CompoundStep 3 SAR StudiesOptimization Drug CandidateRefinement

Click to download full resolution via product page

Caption: Drug discovery workflow using 2-Chloro-6-iodobenzoic acid.

Safety Information
2-Chloro-6-iodobenzoic acid is classified as a hazardous substance and should be handled

with appropriate safety precautions. According to the Globally Harmonized System of

Classification and Labelling of Chemicals (GHS), it is toxic if swallowed and causes serious eye

irritation.[3]

Conclusion
The discovery and development of efficient synthetic routes to 2-Chloro-6-iodobenzoic acid,

particularly through modern C-H activation methodologies, have made this versatile building

block more accessible to the scientific community. Its unique structural features and predictable

reactivity will continue to drive innovation in the design and synthesis of novel molecules with

important applications in medicine, agriculture, and materials science.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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